molecular formula C17H16N2O3 B5672639 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol CAS No. 312308-95-5

5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No. B5672639
CAS RN: 312308-95-5
M. Wt: 296.32 g/mol
InChI Key: VHIJNQUDGOJEGI-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a compound of interest in various chemical and pharmaceutical research areas due to its unique structure. This molecule contains several functional groups, including an ethoxy group, a phenoxy group, and a pyrazol ring, which contribute to its chemical behavior and potential biological activity.

Synthesis Analysis

The synthesis of related pyrazolylphenol compounds involves multi-step chemical reactions, starting from basic precursors to form chalcones, followed by cyclization with hydrazine hydrate to introduce the pyrazol ring. An example is the synthesis of novel pyrazoline derivatives using sodium impregnated on activated chicken eggshells catalyst, highlighting the innovative approaches to synthesize complex molecules efficiently (Mardiana et al., 2017).

Molecular Structure Analysis

The molecular structure and electronic characteristics of similar compounds have been extensively studied using computational methods like DFT (Density Functional Theory). These studies provide insights into the molecular parameters such as bond lengths, bond angles, and the electronic distribution within the molecule, aiding in understanding the reactivity and stability of the molecule (Viji et al., 2020).

Chemical Reactions and Properties

Pyrazolylphenols participate in various chemical reactions, including coupling reactions, cyclizations, and transformations, leading to a wide array of derivatives with diverse chemical and biological properties. Studies have demonstrated the synthesis of pyrazole derivatives through reactions with amines and other nucleophiles, indicating the compound's versatile reactivity (Stanovnik et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of the compound. X-ray crystallography and spectroscopic techniques (IR, UV-Vis, NMR) provide detailed information about the crystalline structure and physical characteristics, influencing its application in various fields (Kumarasinghe et al., 2009).

properties

IUPAC Name

5-ethoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-13-8-9-14(15(20)10-13)17-16(11-18-19-17)22-12-6-4-3-5-7-12/h3-11,20H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIJNQUDGOJEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258871
Record name 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

CAS RN

312308-95-5
Record name 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312308-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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